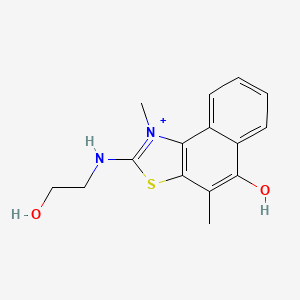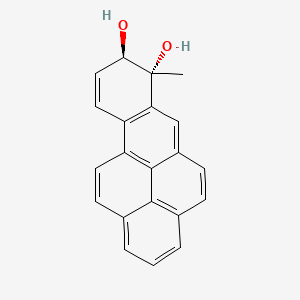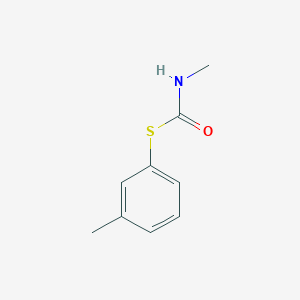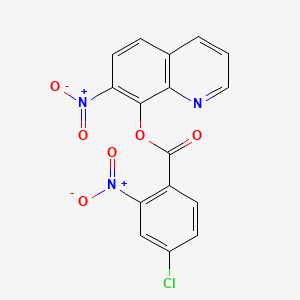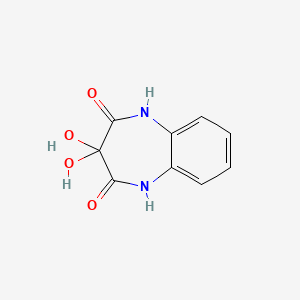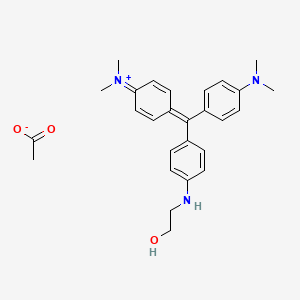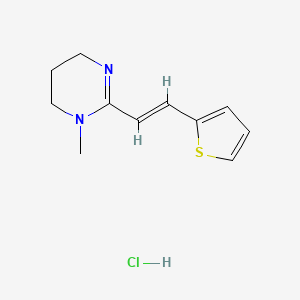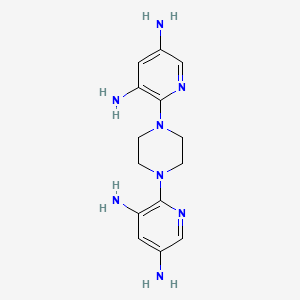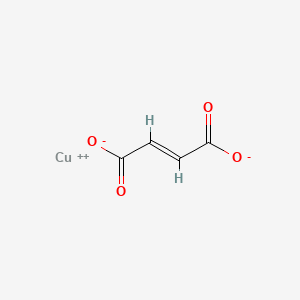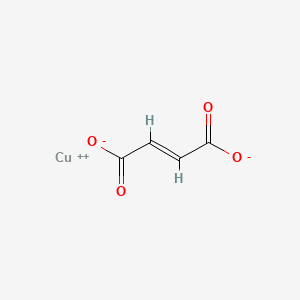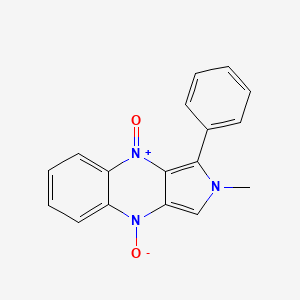
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a methyl group at the 2-position and a phenyl group at the 1-position, along with two oxygen atoms at the 4 and 9 positions.
準備方法
The synthesis of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde with o-phenylenediamine in the presence of an oxidizing agent can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoxaline derivatives, while reduction may yield pyrroloquinoxaline derivatives with different substituents.
科学的研究の応用
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent probe for imaging applications due to its photophysical properties. In medicine, it is being investigated for its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines. Additionally, it has applications in the industry as a component in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
類似化合物との比較
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be compared with other similar compounds, such as 1H-pyrazolo(3,4-b)quinolines and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of oxygen atoms at the 4 and 9 positions, which can influence its reactivity and properties. Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo(3,4-b)quinoline and 2-methyl-1H-imidazo(4,5-c)quinoline .
特性
CAS番号 |
77362-16-4 |
|---|---|
分子式 |
C17H13N3O2 |
分子量 |
291.30 g/mol |
IUPAC名 |
2-methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide |
InChI |
InChI=1S/C17H13N3O2/c1-18-11-15-17(16(18)12-7-3-2-4-8-12)20(22)14-10-6-5-9-13(14)19(15)21/h2-11H,1H3 |
InChIキー |
MAYDOOGBFQXVNV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=C1C3=CC=CC=C3)[N+](=O)C4=CC=CC=C4N2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


